molecular formula C9H6F6O B1347294 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 721-36-8

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B1347294
CAS No.: 721-36-8
M. Wt: 244.13 g/mol
InChI Key: BSMNENKVFMPEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C9H6F6O and its molecular weight is 244.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol (commonly referred to as TFE) is a fluorinated organic compound with significant implications in medicinal chemistry and pharmacology. Its unique trifluoromethyl groups enhance its biological activity and pharmacokinetic properties, making it a subject of interest in drug design and development.

  • Chemical Formula : C₉H₆F₆O
  • Molecular Weight : 244.14 g/mol
  • IUPAC Name : 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol
  • Boiling Point : 204.3 °C
  • Density : 1.432 g/cm³
PropertyValue
Chemical FormulaC₉H₆F₆O
Molecular Weight244.14 g/mol
Boiling Point204.3 °C
Density1.432 g/cm³
Flash Point77.4 °C

The trifluoromethyl group is known to influence the biological activity of compounds significantly. In TFE, the presence of multiple trifluoromethyl groups enhances lipophilicity and metabolic stability, which can lead to increased potency against various biological targets.

Antidepressant Activity

Research indicates that compounds containing trifluoromethyl groups can inhibit serotonin uptake, suggesting potential antidepressant properties. For instance, studies have shown that the incorporation of a trifluoromethyl group in phenolic structures can increase the potency of serotonin reuptake inhibitors by several folds compared to their non-fluorinated counterparts .

Antiviral Properties

TFE has been explored for its antiviral activity, particularly against retroviruses. The trifluoromethyl moiety contributes to the compound's ability to interact with viral enzymes, potentially inhibiting their function . A study highlighted that similar fluorinated compounds exhibited significant inhibition of reverse transcriptase enzymes, which are critical in the replication of retroviruses .

Anti-inflammatory Effects

Fluorinated compounds have also been reported to exhibit anti-inflammatory properties. TFE's structural characteristics may allow it to modulate inflammatory pathways effectively. In vitro studies demonstrated that related compounds could inhibit pro-inflammatory cytokines and reduce edema in animal models .

Study 1: Serotonin Uptake Inhibition

A comparative study on various fluorinated phenolic compounds revealed that TFE showed a marked increase in serotonin uptake inhibition compared to non-fluorinated analogs. The mechanism was attributed to enhanced binding affinity due to the electron-withdrawing nature of the trifluoromethyl groups .

Study 2: Antiviral Activity Assessment

In a laboratory setting, TFE was tested against HIV-1 reverse transcriptase. The compound demonstrated IC50 values comparable to established antiviral agents, indicating its potential as a therapeutic agent in retroviral infections .

Study 3: Anti-inflammatory Evaluation

In an animal model of inflammation, TFE exhibited a significant reduction in paw edema when administered at varying doses. The results indicated a dose-dependent response with an optimal concentration yielding over 70% inhibition of inflammation markers compared to control groups .

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNENKVFMPEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288380
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-36-8
Record name 721-36-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene (AI1). To a stirred solution of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanol (4.0 g, 16.3 mmol) in CH2Cl2 (50 mL), were added NBS (2.9 g, 16.3 mmol) and triphenyl phosphite (5.06 g, 16.3 mmol), and the resultant reaction mixture was heated at reflux for 18 h. After the reaction was deemed complete by TLC, the reaction mixture was cooled to 25° C. and was concentrated under reduced pressure. Purification by flash column chromatography (SiO2, 100-200 mesh; eluting with 100% pentane) afforded the title compound as a liquid (2.0 g, 40%): 1H NMR (400 MHz, CDCl3) δ 7.41 (s, 3H), 5.00 (m, 1H); EIMS m/z 306 ([M]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
40%

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